(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one
Overview
Description
(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is characterized by the presence of a benzyl group at the 4-position, a trifluoropentanoyl group at the 3-position, and an oxazolidinone ring. It is commonly used in asymmetric synthesis and as a chiral auxiliary in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Trifluoropentanoyl Group: The trifluoropentanoyl group can be added through an acylation reaction using trifluoropentanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoropentanoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The oxazolidinone ring acts as a scaffold, while the benzyl and trifluoropentanoyl groups influence the stereochemistry of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Isopropyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one
- (S)-4-Methyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one
- (S)-4-Phenyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one
Uniqueness
(S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)oxazolidin-2-one is unique due to the presence of the benzyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific asymmetric synthesis reactions where the benzyl group can influence the outcome of the reaction.
Properties
IUPAC Name |
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHOHVMQJOMR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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